1-(6-Isobutoxy-2-pyridyl)piperazine

Description

BenchChem offers high-quality 1-(6-Isobutoxy-2-pyridyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Isobutoxy-2-pyridyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H21N3O |

|---|---|

Molecular Weight |

235.33 g/mol |

IUPAC Name |

1-[6-(2-methylpropoxy)pyridin-2-yl]piperazine |

InChI |

InChI=1S/C13H21N3O/c1-11(2)10-17-13-5-3-4-12(15-13)16-8-6-14-7-9-16/h3-5,11,14H,6-10H2,1-2H3 |

InChI Key |

FTLURDYNTODIEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC=CC(=N1)N2CCNCC2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(6-Isobutoxy-2-pyridyl)piperazine: Synthesis, Properties, and Applications in Drug Discovery

Abstract: The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved therapeutics.[1][2][3] Its unique physicochemical properties, including its ability to improve aqueous solubility and serve as a hydrogen bond acceptor, make it an invaluable component in drug design.[1] When coupled with a pyridine ring, it forms the pyridyl-piperazine pharmacophore, a structural motif known to interact with a wide range of biological targets, particularly within the central nervous system (CNS).[4][5] This technical guide provides a comprehensive overview of a specific derivative, 1-(6-isobutoxy-2-pyridyl)piperazine, designed for researchers, medicinal chemists, and drug development professionals. We will explore its chemical structure, a robust synthetic pathway with detailed protocols, predicted physicochemical and spectroscopic properties, and its potential applications as a versatile building block in the pursuit of novel therapeutics.

Chemical Identity and Molecular Architecture

1-(6-Isobutoxy-2-pyridyl)piperazine is a disubstituted pyridylpiperazine derivative. The core structure consists of a piperazine ring attached via one of its nitrogen atoms to the C2 position of a pyridine ring. The pyridine moiety is further functionalized with an isobutoxy group at the C6 position. This substitution is critical as it significantly increases the molecule's lipophilicity compared to its unsubstituted parent, 1-(2-pyridyl)piperazine, potentially influencing its pharmacokinetic profile, including membrane permeability and metabolic stability.

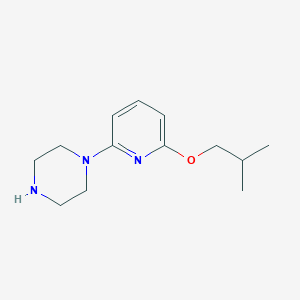

Caption: Chemical structure of 1-(6-Isobutoxy-2-pyridyl)piperazine.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-(6-isobutoxy-2-pyridyl)piperazine | - |

| CAS Number | 108122-30-1 (for hydrochloride salt) | [6] |

| Molecular Formula | C₁₃H₂₁N₃O | - |

| Molecular Weight | 235.33 g/mol | - |

| InChIKey | (Predicted) | - |

Synthesis and Characterization

The synthesis of arylpiperazines is a well-established field in organic chemistry.[7] A highly effective and common strategy for constructing 2-substituted pyridylpiperazines is through a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored due to the commercial availability of diverse substituted 2-halopyridines and the robust nature of the reaction itself.[8][9]

Rationale for Synthetic Strategy

The SNAr pathway is the method of choice for synthesizing the title compound. The electron-withdrawing nitrogen atom in the pyridine ring activates the C2 and C6 positions towards nucleophilic attack, facilitating the displacement of a leaving group, such as a halide. The reaction involves the direct coupling of a suitable 2-halo-6-isobutoxypyridine precursor with piperazine. Using an excess of piperazine can serve as both the nucleophile and the base to quench the generated acid, though the use of an additional non-nucleophilic base is common to improve efficiency.

Detailed Experimental Protocol

This protocol describes a representative synthesis of 1-(6-isobutoxy-2-pyridyl)piperazine via an SNAr reaction.

Materials:

-

2-Chloro-6-isobutoxypyridine (1.0 eq)

-

Piperazine (3.0 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloro-6-isobutoxypyridine (1.0 eq), piperazine (3.0 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) to remove DMF and excess piperazine. Wash the organic layer with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of dichloromethane/methanol or ethyl acetate/heptane with triethylamine to afford the pure 1-(6-isobutoxy-2-pyridyl)piperazine as a liquid or low-melting solid.

Caption: Experimental workflow for the synthesis of the title compound.

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the identity and purity of a synthesized compound. The data below are predicted values based on the known properties of analogous structures like 1-(2-pyridyl)piperazine and general principles of spectroscopy.[10][11]

Physicochemical Properties (Predicted)

The addition of the isobutoxy group is expected to increase the molecular weight and lipophilicity (logP) while slightly decreasing the basicity (pKa) of the piperazine nitrogen due to potential electronic effects.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Rationale |

|---|---|---|

| Molecular Weight | 235.33 g/mol | Sum of atomic masses |

| cLogP | ~2.5 - 3.0 | Increased lipophilicity from the isobutoxy alkyl chain compared to parent pyridylpiperazine. |

| pKa₁ (Piperazine NH) | ~8.5 | Similar to other N-arylpiperazines. |

| pKa₂ (Pyridine N) | ~3.0 | Typical pKa for a substituted pyridine nitrogen. |

| Boiling Point | >250 °C (at atm. pressure) | Significantly higher than 1-(2-pyridyl)piperazine due to increased mass and van der Waals forces.[12] |

| Appearance | Colorless to pale yellow oil/liquid | Common appearance for similar compounds.[4] |

Spectroscopic Profile (Predicted)

Spectroscopic analysis is the definitive method for structural elucidation.[11]

Table 3: Predicted Spectroscopic Data for Structural Confirmation

| Technique | Predicted Observations |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.4 (t, 1H, Ar-H), ~6.5 (d, 1H, Ar-H), ~6.2 (d, 1H, Ar-H), ~4.1 (d, 2H, -OCH₂-), ~3.5 (t, 4H, Pip-H), ~3.0 (t, 4H, Pip-H), ~2.1 (m, 1H, -CH-), ~1.9 (s, 1H, Pip-NH), ~1.0 (d, 6H, -CH(CH₃)₂). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~164 (Ar-C), ~159 (Ar-C), ~138 (Ar-CH), ~107 (Ar-CH), ~98 (Ar-CH), ~74 (-OCH₂-), ~46 (Pip-CH₂), ~45 (Pip-CH₂), ~28 (-CH-), ~19 (-CH₃). |

| Mass Spec (ESI+) | m/z: 236.17 [M+H]⁺, with potential fragments corresponding to the loss of the isobutyl group (m/z 179.11) or cleavage of the piperazine ring. |

Relevance in Medicinal Chemistry and Drug Discovery

The pyridyl-piperazine scaffold is a privileged structure in drug discovery, forming the core of numerous agents targeting CNS disorders, cancer, and infectious diseases.[1][13][14][15]

The Pyridyl-Piperazine Pharmacophore

This moiety is particularly effective at targeting G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, due to its ability to form key hydrogen bonds and ionic interactions within receptor binding pockets.[5] The secondary amine of the piperazine ring often serves as a crucial interaction point or a site for further chemical modification to modulate activity and selectivity. Many approved drugs and clinical candidates, such as the antipsychotic aripiprazole and the anxiolytic buspirone (which has 1-(2-pyridyl)piperazine as a metabolite), feature this core structure.[10]

Potential Therapeutic Applications of 1-(6-Isobutoxy-2-pyridyl)piperazine

As a novel chemical entity, 1-(6-isobutoxy-2-pyridyl)piperazine serves as a valuable starting point or fragment for library synthesis. The key structural features suggest several potential therapeutic avenues:

-

CNS Agents: The increased lipophilicity conferred by the isobutoxy group could enhance blood-brain barrier penetration, making this scaffold attractive for developing novel antipsychotics, antidepressants, or anxiolytics.

-

Kinase Inhibitors: The piperazine moiety is frequently used as a linker or solubilizing group in kinase inhibitors.[2] This scaffold could be elaborated upon to target specific kinases implicated in oncology.

-

Antimicrobial Agents: Piperazine derivatives have shown a broad spectrum of antimicrobial activities, and novel derivatives are continually being explored.[14]

Illustrative Interaction with a Biological Target

Many pyridyl-piperazine compounds exert their effects by modulating GPCR signaling. The diagram below illustrates a generalized mechanism where such a compound could act as an antagonist, blocking the binding of an endogenous ligand and preventing downstream signaling.

Caption: Hypothetical antagonism of a GPCR signaling pathway.

Conclusion

1-(6-Isobutoxy-2-pyridyl)piperazine represents a synthetically accessible and highly versatile chemical scaffold. Its architecture combines the proven biological relevance of the pyridyl-piperazine core with a lipophilic isobutoxy group that can be leveraged to fine-tune pharmacokinetic properties. This technical guide provides the foundational knowledge—from synthesis to predicted properties and potential applications—to empower researchers and drug development professionals to effectively utilize this compound as a building block in the design and discovery of next-generation therapeutics.

References

- The Role of Piperazine Derivatives in Modern Drug Discovery. (2026, January 30). NINGBO INNO PHARMCHEM CO.,LTD.

- PubChem. (n.d.). 1-(2-Pyridyl)piperazine. National Center for Biotechnology Information.

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

- Norton, S. (n.d.). Some pharmacological properties of piperazine. PubMed.

- MOLBASE. (n.d.). 1-(6-Isobutoxy-pyridin-2-yl)-piperazine; hydrochloride.

- Chem-Impex. (n.d.). 1-(2-Pyridyl)piperazine.

- Synthesis of Piperazines by C-H Functionalization. (2021, October 22). Encyclopedia.pub.

- BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.

- AccuStandard. (n.d.). CAS No. 34803-66-2 - 1-(2-Pyridyl)piperazine.

- Moura, R. G., et al. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc, x, 106-111.

- Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties.

- Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. (2022, November). Baghdad Science Journal.

- ChemicalBook. (2026, January 13). 1-(2-Pyridyl)piperazine Chemical Properties,Uses,Production.

- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025, August 8). ResearchGate.

- Synthesis of piperazines. Organic Chemistry Portal.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). ResearchGate.

- Method for preparing piperazines. (1997). Google Patents.

- BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PMC.

- Sigma-Aldrich. (n.d.). 1-(2-Pyridyl)piperazine 98 34803-66-2.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Semantic Scholar.

- Enamine. (n.d.). Piperazine Bioisosteres for Drug Design.

- Gemo, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. benchchem.com [benchchem.com]

- 3. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

- 4. chemimpex.com [chemimpex.com]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. 1-(6-Isobutoxy-pyridin-2-yl)-piperazine; hydrochloride|108122-30-1 - MOLBASE Encyclopedia [m.molbase.com]

- 7. Piperazine synthesis [organic-chemistry.org]

- 8. 1-(2-Pyridyl)piperazine | 34803-66-2 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. accustandard.com [accustandard.com]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to 6-isobutoxy-2-(1-piperazinyl)pyridine: Synthesis, Characterization, and Therapeutic Potential

Abstract

The pyridine and piperazine moieties are cornerstones of modern medicinal chemistry, recognized as "privileged scaffolds" due to their prevalence in a vast array of FDA-approved therapeutics.[1][2] This guide provides a comprehensive technical overview of 6-isobutoxy-2-(1-piperazinyl)pyridine, a molecule embodying this synergistic combination. We will delve into its physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, and explore its potential therapeutic applications by examining the rich pharmacology of its structural analogs. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this and related chemical entities.

Physicochemical Properties

The fundamental physicochemical properties of 6-isobutoxy-2-(1-piperazinyl)pyridine are crucial for its handling, formulation, and pharmacokinetic profiling. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted from its structure and data from its hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₁N₃O | Deduced from[3] |

| Molecular Weight | 235.33 g/mol | Calculated |

| Appearance | (Predicted) Colorless to pale yellow oil or low melting solid | N/A |

| CAS Number (HCl Salt) | 108122-30-1 | [3] |

| Molecular Formula (HCl Salt) | C₁₃H₂₂ClN₃O | [3] |

| Molecular Weight (HCl Salt) | 271.79 g/mol | [3] |

Synthesis and Mechanistic Insights

The synthesis of 6-isobutoxy-2-(1-piperazinyl)pyridine can be efficiently achieved through a nucleophilic aromatic substitution (SₙAr) reaction, a cornerstone of pyridine chemistry. This strategy leverages the electron-deficient nature of the pyridine ring, which facilitates the displacement of a suitable leaving group by a nucleophile.

Proposed Synthetic Pathway

A logical and experimentally validated approach for analogous compounds involves the reaction of a 2-halopyridine with piperazine.[2][4] The isobutoxy group can be introduced prior to the piperazine addition.

Caption: Proposed two-step synthesis of 6-isobutoxy-2-(1-piperazinyl)pyridine.

Mechanistic Rationale

-

Williamson Ether Synthesis: The synthesis commences with the deprotonation of isobutanol by a strong base like sodium hydride (NaH) to form the corresponding alkoxide. This potent nucleophile then displaces one of the chloride ions on 2,6-dichloropyridine. The reaction is regioselective due to the statistical equivalence of the two chlorine atoms.

-

Nucleophilic Aromatic Substitution (SₙAr): The resulting 2-chloro-6-isobutoxypyridine is then subjected to a reaction with an excess of piperazine. The nitrogen atom of piperazine acts as the nucleophile, attacking the carbon atom bearing the remaining chlorine. The electron-withdrawing effect of the ring nitrogen atom stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the substitution reaction. The use of excess piperazine is common to minimize the potential for disubstitution on the piperazine ring.

Spectroscopic Characterization

Caption: Structure of 6-isobutoxy-2-(1-piperazinyl)pyridine.

¹H NMR Spectroscopy

-

Pyridine Protons: Three distinct signals in the aromatic region (δ 6.0-8.0 ppm) are expected. The proton at the 4-position will likely appear as a triplet, while the protons at the 3- and 5-positions will appear as doublets.

-

Piperazine Protons: Two broad signals, each integrating to 4 protons, are anticipated in the region of δ 2.5-3.5 ppm, corresponding to the four protons adjacent to the pyridine ring and the four protons adjacent to the secondary amine.

-

Isobutoxy Protons: A doublet for the two methylene protons (OCH₂) around δ 4.2 ppm, a multiplet for the methine proton (CH) around δ 2.0 ppm, and a doublet for the six methyl protons (CH₃) around δ 1.0 ppm are expected.

¹³C NMR Spectroscopy

-

Pyridine Carbons: Signals for the six pyridine carbons will be observed in the downfield region (δ 100-165 ppm), with the carbons attached to the nitrogen and oxygen atoms being the most deshielded.

-

Piperazine Carbons: Two signals in the aliphatic region (δ 40-55 ppm) are expected for the two sets of non-equivalent methylene carbons in the piperazine ring.

-

Isobutoxy Carbons: Signals corresponding to the methylene (OCH₂), methine (CH), and methyl (CH₃) carbons will be present in the upfield region (δ 20-80 ppm).

Infrared (IR) Spectroscopy

-

C-O-C Stretch: A strong absorption band in the region of 1250-1000 cm⁻¹ corresponding to the ether linkage.

-

C=N and C=C Stretching: A series of bands in the 1600-1450 cm⁻¹ region characteristic of the pyridine ring.

-

N-H Stretch: A moderate, broad absorption in the 3300-3500 cm⁻¹ range due to the secondary amine in the piperazine ring.

-

C-H Stretching: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Mass Spectrometry

The electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of 235.33. Common fragmentation patterns would involve cleavage of the isobutoxy group and fragmentation of the piperazine ring.

Potential Applications in Drug Discovery

The combination of the pyridine and piperazine scaffolds gives rise to a wide range of pharmacological activities, suggesting that 6-isobutoxy-2-(1-piperazinyl)pyridine could be a valuable lead compound in several therapeutic areas.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(6-Isobutoxy-pyridin-2-yl)-piperazine; hydrochloride|108122-30-1 - MOLBASE Encyclopedia [m.molbase.com]

- 4. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts [comptes-rendus.academie-sciences.fr]

An In-depth Technical Guide to the LogP and Lipophilicity of 1-(6-Isobutoxy-2-pyridyl)piperazine

Abstract

Lipophilicity is a critical physicochemical property in drug discovery, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. The n-octanol/water partition coefficient (LogP) is the most widely accepted metric for quantifying this property. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the LogP of the novel compound 1-(6-Isobutoxy-2-pyridyl)piperazine. We delve into the gold-standard shake-flask method, modern HPLC-based techniques, and the growing field of in silico prediction. Detailed experimental protocols, the rationale behind methodological choices, and a comparative analysis of predicted LogP values are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge to accurately assess this crucial molecular attribute.

The Central Role of Lipophilicity in Drug Discovery

The ability of a drug to elicit a therapeutic effect is contingent on its journey through the body, a process governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of this journey.[2][3] It dictates how readily a compound can traverse the lipid bilayer of cell membranes, a fundamental step for absorption from the gastrointestinal tract and distribution into target tissues.[2][4]

However, a delicate balance is required. While sufficient lipophilicity is essential for membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[4] Therefore, the precise quantification of lipophilicity is a cornerstone of modern medicinal chemistry, enabling the design of drug candidates with optimized ADMET profiles.[1]

The most common measure of lipophilicity is the partition coefficient (P), which describes the equilibrium distribution of a compound between two immiscible phases: n-octanol (simulating biological membranes) and water (simulating aqueous physiological fluids). For convenience, this ratio is expressed on a logarithmic scale, known as LogP.[5][6]

LogP = log10 ( [Concentration]octanol / [Concentration]aqueous )

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[6] This guide will focus on the determination of this critical parameter for 1-(6-Isobutoxy-2-pyridyl)piperazine , a heterocyclic compound of interest in pharmaceutical research.

Experimental Determination of LogP

Reliable, experimentally determined LogP values are the benchmark for assessing lipophilicity.[7] The two most prominent methods, recommended by the Organisation for a Co-operation and Development (OECD), are the Shake-Flask method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Gold Standard: Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most direct way to measure LogP.[5] It is considered the "gold standard" due to its direct measurement of the partition coefficient.[8]

Causality and Rationale: This method physically mimics the partitioning process by dissolving the analyte in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the concentration in each phase. The choice of n-octanol is critical as its long alkyl chain and polar hydroxyl group provide a reasonable surrogate for the amphiphilic nature of phospholipid membranes. The method's primary advantage is its directness, but it is labor-intensive, requires a pure compound, and is generally limited to compounds with LogP values in the range of -2 to 4.[5][9]

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This ensures that the two phases are in equilibrium before the experiment begins.

-

Analyte Preparation: Prepare a stock solution of 1-(6-Isobutoxy-2-pyridyl)piperazine in n-octanol. The concentration should be chosen to be within the linear range of the selected analytical method.

-

Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine a precise volume of the pre-saturated n-octanol containing the analyte with a precise volume of pre-saturated water. The OECD guideline suggests performing three runs with different phase volume ratios (e.g., 2:1, 1:1, 1:2 n-octanol:water).[10]

-

Equilibration: Agitate the mixture at a constant temperature (typically 20-25°C) until equilibrium is reached.[10] This can take several hours, and the duration should be sufficient to ensure the distribution is stable.

-

Phase Separation: Centrifuge the vessel to ensure a clean and complete separation of the n-octanol and aqueous layers.[10]

-

Concentration Analysis: Carefully sample a precise aliquot from both the n-octanol and aqueous phases. Quantify the concentration of 1-(6-Isobutoxy-2-pyridyl)piperazine in each phase using a validated analytical technique such as UV/Vis spectroscopy or, more commonly, LC-MS.[5][11]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value. The final reported value should be the average of the triplicate runs, which should fall within a range of ± 0.3 log units.[10]

Caption: Workflow for LogP determination using the OECD 107 Shake-Flask method.

High-Throughput Alternative: RP-HPLC Method (OECD 117)

With the advent of combinatorial chemistry and high-throughput screening, the demand for faster LogP determination methods has grown. RP-HPLC offers a rapid and automated alternative to the shake-flask method.[12][13]

Causality and Rationale: This technique is based on the principle that a linear relationship exists between the logarithm of a compound's retention factor (log k) on a nonpolar stationary phase (like C18) and its LogP value.[5] The analyte partitions between the mobile phase and the lipophilic stationary phase. More lipophilic compounds interact more strongly with the stationary phase, resulting in longer retention times. By calibrating the system with a set of reference compounds with known LogP values, the LogP of an unknown compound can be determined from its retention time.[7][14] This method is faster, requires less material, and can handle a wider LogP range (0 to 6) than the shake-flask method.[9]

-

System Setup: Use a standard HPLC system with a C18 reversed-phase column. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. Isocratic elution is preferred.

-

Dead Time (t₀) Determination: Inject a non-retained compound (e.g., thiourea) to determine the column's dead time, which is the time it takes for the mobile phase to pass through the column.

-

Calibration: Prepare a solution containing a set of 5-10 reference compounds with accurately known LogP values that bracket the expected LogP of the test compound. Inject this mixture and record the retention time (tᵣ) for each standard.

-

Calculate Retention Factor (k): For each reference compound, calculate the retention factor using the formula: k = (tᵣ - t₀) / t₀ .

-

Generate Calibration Curve: Plot the known LogP values of the reference standards against their calculated log k values. Perform a linear regression to obtain a calibration equation in the form: LogP = a(log k) + b .[5]

-

Analyte Analysis: Prepare a solution of 1-(6-Isobutoxy-2-pyridyl)piperazine in the mobile phase and inject it into the HPLC system under the exact same conditions used for the standards.

-

LogP Determination: Record the retention time (tᵣ) for the analyte, calculate its log k value, and use the calibration equation to determine its LogP.

Caption: Workflow for LogP determination using the OECD 117 RP-HPLC method.

Computational Prediction of LogP

In the early stages of drug discovery, before a compound is synthesized, computational (in silico) models provide a rapid and cost-effective means to estimate LogP.[3][6] These predictive tools use algorithms based on a molecule's structure to calculate its lipophilicity.

-

Atom-based and Fragment-based Methods: These are the most common approaches. They deconstruct a molecule into its constituent atoms or functional group fragments. A LogP value is calculated by summing the known lipophilicity contributions of each piece, often with corrections for intramolecular interactions.

-

Property-based and Machine Learning Methods: More advanced models use topological descriptors or physicochemical properties to build quantitative structure-property relationship (QSPR) models. Modern approaches employ machine learning and deep neural networks, trained on vast datasets of experimentally determined LogP values, to achieve higher accuracy.

Numerous software packages and web-based tools are available for these predictions, including SwissADME, Molinspiration, and Chemicalize.[7][9] These tools often provide a consensus LogP, which is an average from several different algorithms, offering a more robust estimate.[7]

LogP and Lipophilicity Data for 1-(6-Isobutoxy-2-pyridyl)piperazine

Experimentally determined LogP values for specific, non-commercial research compounds like 1-(6-Isobutoxy-2-pyridyl)piperazine are often not available in public literature.[7] Therefore, in silico prediction is the primary source of lipophilicity data for this molecule. Below is a summary of predicted LogP values from various well-regarded computational models.

| Prediction Model/Platform | Predicted LogP (cLogP) | Rationale of Method |

| SwissADME (Consensus) | 2.78 | Arithmetic mean of five different predictive models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) for a robust estimation.[7] |

| iLOGP (SwissADME) | 2.99 | Physics-based method using free energies of solvation in n-octanol and water. |

| XLOGP3 (SwissADME) | 2.37 | Atom-based method with corrective factors derived from a knowledge base. |

| WLOGP (SwissADME) | 2.33 | Atomistic method based on a fragmental system. |

| MLOGP (SwissADME) | 2.50 | Topological method using a linear relationship with 13 molecular descriptors. |

| SILICOS-IT (SwissADME) | 3.72 | Hybrid method combining fragmental and topological descriptors. |

| Molinspiration | 2.51 | Fragment-based contribution method developed by Molinspiration. |

| Chemicalize | 2.77 | Calculation based on a large database of chemical structures and properties.[9] |

Note: Values were predicted for the free base form of 1-(6-Isobutoxy-2-pyridyl)piperazine.

The predicted values consistently place the LogP between 2.3 and 3.8, with a consensus value around 2.8 . This suggests that 1-(6-Isobutoxy-2-pyridyl)piperazine is a moderately lipophilic compound. This level of lipophilicity is often considered favorable for oral bioavailability, as it balances the need for membrane permeability with adequate aqueous solubility.[3]

Conclusion: A Balanced Approach to Drug Design

The determination of LogP is an indispensable task in drug discovery. For 1-(6-Isobutoxy-2-pyridyl)piperazine, computational models predict a LogP value in the range of 2.3-3.8, indicating a moderate lipophilicity that is promising for drug-like properties. While these in silico predictions are invaluable for initial assessment, subsequent experimental verification using gold-standard methods like the shake-flask technique or high-throughput RP-HPLC is crucial for accurate characterization as a candidate progresses through the development pipeline. Understanding the interplay between a molecule's structure and its lipophilicity, as detailed in this guide, empowers researchers to rationally design and optimize compounds with a higher probability of clinical success.

Caption: The influence of LogP on key ADME/Tox properties in drug discovery.

References

-

Methods for Determination of Lipophilicity | Encyclopedia MDPI. (2022, August 25). MDPI. [Link]

-

Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. (2024, August 5). Preprints.org. [Link]

-

Coutinho, A. L., & Polli, J. E. (2023). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. University of Maryland School of Pharmacy. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Coutinho, A. L., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]

-

Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. (2022). American Chemical Society. [Link]

-

Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. (2025, February 18). IEEE Xplore. [Link]

- High throughput HPLC method for determining Log P values. (2003).

-

The influence of lipophilicity in drug discovery and design | Request PDF. ResearchGate. [Link]

-

Lipophilicity in drug discovery. Scilit. [Link]

-

Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical Sciences. [Link]

-

(PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). PMC. [Link]

-

Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2011, October 6). ACS Publications. [Link]

-

HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC North America. [Link]

-

Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC). The Journal of Medical Investigation. [Link]

-

Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. PMC. [Link]

-

Shake Flask Method | PDF | Science & Mathematics. Scribd. [Link]

-

Determination of lipophilicity by reversed-phase high-performance liquid chromatography. Influence of 1-octanol in the mobile phase. (2005, October 14). PubMed. [Link]

-

LogP/D. Cambridge MedChem Consulting. [Link]

-

The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. Springer Nature Experiments. [Link]

-

1-(6-Isobutoxy-pyridin-2-yl)-piperazine; hydrochloride. MOLBASE. [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23). OECD. [Link]

-

Shake Flask LogD. Domainex. [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link]

-

Partition coefficient: slow stirring method according to OECD 123. (2021, April 12). Analytice. [Link]

-

Final Report. (2016, June 22). Regulations.gov. [Link]

-

determination of partition - coefficient and hydrolysis. ChemView - EPA. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

-

Mishra, A., & Dahima, R. (2021). ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s. Journal of Applied Pharmaceutical Science, 12(4), 143-152. [Link]

-

Sundara Prabha, V., et al. (2022). IN SILICO ANALYSIS OF SELECTED COMPOUNDS USING PASS, SWISSADME AND MOLINSPIRATION. International Journal of Scientific Development and Research, 7(8). [Link]

-

Chemicalize - Instant Cheminformatics Solutions. ChemAxon. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

Mishra, A., & Dahima, R. (2022). ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s. Journal of Applied Pharmaceutical Science, 12(04), pp. 143-152. [Link]

-

Sundara Prabha, V., et al. (2022). IN SILICO ANALYSIS OF SELECTED COMPOUNDS USING PASS, SWISSADME AND MOLINSPIRATION. International Journal of Scientific Development and Research, 7(8), 542-549. [Link]

-

Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

-

Sen, S., et al. (2025). MOLINSPIRATION IS INSPIRATION TO MOLECULE BY SOFTWARE IN DRUG DISCOVERY. World Journal of Pharmaceutical and Medical Research, 11(5), 167-172. [Link]

-

Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline-Linked Piperazine Derivatives. (2023, April 20). Research Trend. [Link]

-

logP - MolModa Documentation. Durrant Lab. [Link]

-

Graphical visualization of calculated logP values (using SwissADME...). ResearchGate. [Link]

Sources

- 1. wjpmr.com [wjpmr.com]

- 2. researchgate.net [researchgate.net]

- 3. logP - MolModa Documentation [durrantlab.pitt.edu]

- 4. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.molbase.com [m.molbase.com]

- 6. japsonline.com [japsonline.com]

- 7. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 10. chemimpex.com [chemimpex.com]

- 11. PrologP | www.compudrug.com [compudrug.com]

- 12. 1-(4-Pyridyl)piperazine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 13. phytojournal.com [phytojournal.com]

- 14. 1-(2-Pyridyl)piperazine [webbook.nist.gov]

Methodological & Application

Technical Application Note: 1-(6-Isobutoxy-2-pyridyl)piperazine in CNS Drug Discovery

The following technical guide is designed for researchers and drug development professionals. It details the application, synthesis, and quality control of 1-(6-Isobutoxy-2-pyridyl)piperazine , a specialized building block for Central Nervous System (CNS) therapeutics.

Executive Summary

1-(6-Isobutoxy-2-pyridyl)piperazine (CAS: 108122-30-1, HCl salt) is a pharmacologically privileged intermediate belonging to the arylpiperazine class. This structural motif is foundational in the design of psychotropic drugs targeting serotonergic (5-HT) and dopaminergic (D2/D3) receptors. Unlike the ubiquitous 1-(2-pyridyl)piperazine used in earlier generation anxiolytics (e.g., Azaperone, Buspirone analogs), the 6-isobutoxy substitution introduces a critical lipophilic modulation. This modification enhances Blood-Brain Barrier (BBB) permeability and alters metabolic stability, making it a high-value scaffold for developing next-generation antidepressants and antipsychotics.

Chemical Profile & Material Specifications[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | 1-(6-Isobutoxy-pyridin-2-yl)piperazine |

| CAS Number | 108122-30-1 (HCl salt) |

| Molecular Formula | C₁₃H₂₁N₃O (Free Base) / C₁₃H₂₂ClN₃O (HCl) |

| Molecular Weight | 235.33 g/mol (Free Base) |

| LogP (Predicted) | 2.4 – 2.8 (Optimal for CNS penetration) |

| Appearance | White to off-white crystalline solid (HCl salt) |

| Solubility | Soluble in DMSO, Methanol, Water (>10 mg/mL as HCl) |

| pKa | ~8.7 (Piperazine secondary amine) |

Mechanism of Action & Rationale

The arylpiperazine moiety acts as a "warhead" for G-Protein Coupled Receptors (GPCRs).

-

Receptor Affinity: The protonated nitrogen at physiological pH mimics the ethylamine side chain of serotonin/dopamine, forming a salt bridge with the conserved Aspartate residue in the receptor binding pocket (e.g., Asp3.32 in 5-HT1A).

-

Isobutoxy Role: The bulky isobutoxy group at the 6-position of the pyridine ring serves two functions:

-

Steric Occlusion: Prevents rapid metabolic oxidation at the pyridine nitrogen or adjacent carbons.

-

Lipophilicity: Increases the partition coefficient (LogP), facilitating passive transport across the endothelial cells of the BBB.

-

Visualization: Pharmacophore Logic

Caption: Structural dissection of the intermediate showing functional domains interacting with CNS targets.

Experimental Protocols

Protocol A: Synthesis of the Intermediate (If not purchased)

Rationale: Commercial supplies can be variable. In-house synthesis ensures control over impurities, specifically avoiding bis-alkylation.

Reaction Scheme:

-

Etherification: 2,6-Dichloropyridine + Isobutanol (NaH) → 2-Chloro-6-isobutoxypyridine.

-

Amination: 2-Chloro-6-isobutoxypyridine + Piperazine (Excess) → Product.

Step-by-Step Methodology:

-

Activation: In a dry 3-neck flask under Nitrogen, suspend Sodium Hydride (60% dispersion, 1.2 eq) in anhydrous THF . Cool to 0°C.

-

Alkoxide Formation: Add Isobutanol (1.2 eq) dropwise. Stir for 30 min until H₂ evolution ceases.

-

Addition: Add 2,6-Dichloropyridine (1.0 eq) dissolved in THF. Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup 1: Quench with water, extract with EtOAc, dry (MgSO₄), and concentrate to yield 2-Chloro-6-isobutoxypyridine.

-

SnAr Coupling: Dissolve the intermediate in n-Butanol or Toluene . Add Piperazine (5.0 eq) . Note: Excess piperazine prevents the formation of the bis-pyridyl byproduct.

-

Reflux: Heat to 110°C for 12–18 hours.

-

Purification:

-

Cool and filter off excess piperazine.

-

Concentrate filtrate. Dissolve residue in DCM.

-

Wash with water (to remove remaining piperazine).

-

Salt Formation: Treat the organic layer with 4M HCl in Dioxane . The product precipitates as the hydrochloride salt. Filter and recrystallize from Ethanol/Ether.

-

Protocol B: Coupling to API Scaffold (N-Alkylation)

Context: Attaching the intermediate to a "Tail" moiety (e.g., alkyl halide) to form a full drug candidate.

Reagents:

-

Intermediate: 1-(6-Isobutoxy-2-pyridyl)piperazine HCl

-

Electrophile: Benzyl bromide derivative or Alkyl chloride

-

Base: K₂CO₃ or DIPEA

-

Solvent: Acetonitrile (ACN) or DMF

Procedure:

-

Free Basing (Optional but recommended): If starting with HCl salt, suspend in DCM and wash with sat. NaHCO₃. Dry organic layer and concentrate to get the free base oil.

-

Reaction: In a reaction vial, dissolve Free Base (1.0 eq) in ACN .

-

Base Addition: Add K₂CO₃ (3.0 eq) .

-

Alkylation: Add the Electrophile (1.1 eq) .

-

Conditions: Stir at 60°C for 4–8 hours.

-

Validation: Monitor consumption of the piperazine secondary amine by LC-MS (M+H peak shift).

Process Optimization & Troubleshooting (CPPs)

| Issue | Probable Cause | Corrective Action |

| Low Yield in SnAr Step | Incomplete displacement of chloride. | Increase temperature to 120°C; switch solvent to DMSO or use microwave irradiation. |

| Bis-alkylation Impurity | Piperazine concentration too low. | Ensure Piperazine is in large excess (5–10 eq) during synthesis. |

| Hygroscopicity | HCl salt absorbs moisture. | Store in a desiccator. Consider switching to Fumarate or Maleate salt for better stability. |

| "Sticky" Precipitate | Trapped solvent/impurities. | Triturate with cold Diethyl Ether or Hexane; sonicate to induce crystallization. |

Visualization: Synthesis Workflow

Caption: Critical path for the synthesis of high-purity piperazine intermediate.

Analytical Quality Control

Method: HPLC-UV/MS Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid Gradient: 5% B to 95% B over 10 minutes. Detection: UV at 254 nm (Pyridine absorption) and 210 nm.

Acceptance Criteria:

-

Purity: > 98.0% by area.[1]

-

Impurity A (Bis-pyridyl piperazine): < 0.5% (Retention time will be significantly higher due to double lipophilicity).

-

Impurity B (Unreacted Piperazine): < 0.1% (Elutes at void volume).

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin. The free base is alkaline and may cause chemical burns if handled improperly.

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhaling dust/vapors.

-

Storage: Hygroscopic. Store at +2°C to +8°C under inert gas (Argon/Nitrogen).

References

-

MOLBASE Chemical Database. (2026). 1-(6-Isobutoxy-pyridin-2-yl)-piperazine; hydrochloride - Properties and Safety. Retrieved from [Link]

-

Clark, C. R., et al. (1987). "Synthesis and anticonvulsant activity of analogs of 4-amino-N-(1-phenylethyl)benzamide." Journal of Medicinal Chemistry, 30(7), 1214-1218. (Describes the synthesis and coding of the compound as 6-HCl). Retrieved from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 94459, 1-(2-Pyridyl)piperazine. (Structural class reference). Retrieved from [Link]

-

Lundbeck. (2013). Vortioxetine (Trintellix) Prescribing Information. (Reference for arylpiperazine mechanism in CNS).[2] Retrieved from [Link][3][4]

Sources

Application Notes and Protocols for the Synthesis of Pyridylpiperazines via Buchwald-Hartwig Amination

Introduction: The Significance of Pyridylpiperazines and the Power of Buchwald-Hartwig Amination

The pyridylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of diseases, including central nervous system disorders, cancer, and infectious agents.[1][2] The precise and efficient construction of the C-N bond between a pyridine ring and a piperazine nucleus is therefore a critical transformation in pharmaceutical development.[2] While classical methods for this bond formation exist, they often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[3]

The advent of the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a robust and versatile palladium-catalyzed cross-coupling reaction between aryl halides (or pseudohalides) and amines.[3][4][5] This methodology offers a mild and highly efficient route to pyridylpiperazines, overcoming many of the limitations of traditional synthetic approaches.[2][6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions and protocols for the successful synthesis of pyridylpiperazines using the Buchwald-Hartwig amination.

Understanding the Catalytic Cycle: The "Why" Behind the Reaction

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8][9] A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization of reaction conditions.

The catalytic cycle can be summarized in four key steps:

-

Oxidative Addition: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the pyridyl halide (Ar-X). This forms a Pd(II) intermediate.[4][8] The reactivity of the pyridyl halide generally follows the trend: I > Br > OTf > Cl.[7]

-

Amine Coordination and Deprotonation: The piperazine nitrogen coordinates to the palladium center. In the presence of a base, the piperazine is deprotonated to form a more nucleophilic amido species.[4]

-

Reductive Elimination: This is the product-forming step where the C-N bond is formed, yielding the desired pyridylpiperazine. The palladium catalyst is regenerated in its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle.[7][8]

-

Ligand Association/Dissociation: Throughout the cycle, phosphine ligands play a critical role in stabilizing the palladium intermediates, promoting the desired reaction steps, and preventing catalyst decomposition.[4]

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Key Reaction Parameters: A Guide to Optimization

The success of a Buchwald-Hartwig amination for pyridylpiperazine synthesis is highly dependent on the careful selection of several key parameters. The following sections detail the crucial components and provide guidance for their selection.

Palladium Source

A variety of palladium sources can be employed, with the most common being Pd(OAc)₂ and Pd₂(dba)₃.[7] More recently, air- and moisture-stable palladium precatalysts, such as the Buchwald G3 and G4 precatalysts, have gained popularity due to their ease of handling and high reactivity, often allowing for lower catalyst loadings and shorter reaction times.[6]

Ligands: The Heart of the Catalyst

The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination, especially when dealing with heteroaromatic substrates like pyridines.[4][10] The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[11] Bulky, electron-rich phosphine ligands are essential to promote the desired catalytic cycle and prevent catalyst deactivation.[4]

| Ligand Family | Examples | Key Features |

| Biarylphosphines | XPhos, RuPhos, BrettPhos | Highly active for coupling of aryl chlorides and hindered substrates. |

| Ferrocenylphosphines | dppf | Good general-purpose ligands, particularly for aryl bromides and iodides.[3] |

| Carbene Ligands (NHCs) | IPr, SIPr | Offer high stability and activity, especially for challenging substrates.[12][13] |

| Bidentate Ligands | BINAP, XantPhos | Can be effective, but often require higher temperatures.[3][14] |

Base

The base plays a crucial role in the deprotonation of the piperazine, facilitating its entry into the catalytic cycle.[7] Strong, non-nucleophilic bases are typically required.

| Base | pKa of Conjugate Acid | Common Applications |

| Sodium tert-butoxide (NaOt-Bu) | ~19 | The most common and often most effective base.[7] |

| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | A strong base that can be used when NaOt-Bu is unsuitable.[7] |

| Cesium carbonate (Cs₂CO₃) | ~10.3 | A milder base, sometimes used with more sensitive substrates.[1][14] |

| Potassium phosphate (K₃PO₄) | ~12.3 | Another milder base option.[1] |

Solvent

The choice of solvent is important for solubility of the reactants and for maintaining a suitable reaction temperature.

| Solvent | Boiling Point (°C) | Notes |

| Toluene | 111 | A very common solvent for Buchwald-Hartwig reactions.[15] |

| Dioxane | 101 | Another frequently used ethereal solvent.[7][15] |

| Tetrahydrofuran (THF) | 66 | Suitable for lower temperature reactions.[15] |

| tert-Butanol | 83 | Can be used, sometimes in combination with other solvents.[10] |

Experimental Protocol: Synthesis of a Model Pyridylpiperazine

This protocol describes a general procedure for the synthesis of 1-(pyridin-2-yl)piperazine from 2-bromopyridine and piperazine. This can be adapted for other pyridyl halides and piperazine derivatives with appropriate optimization.

Caption: A flowchart illustrating the key steps in the experimental protocol.

Materials:

-

2-Bromopyridine (1.0 equiv)

-

Piperazine (1.2 equiv)

-

Sodium tert-butoxide (1.4 equiv)

-

Pd₂(dba)₃ (0.01 equiv)

-

XPhos (0.02 equiv)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube, add 2-bromopyridine, piperazine, and sodium tert-butoxide.

-

Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene to the Schlenk tube via syringe.

-

In a separate vial, dissolve the Pd₂(dba)₃ and XPhos in a small amount of anhydrous toluene. Add this catalyst solution to the reaction mixture via syringe.

-

Heat the reaction mixture to 100 °C and stir for the required time (typically 2-24 hours, monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(pyridin-2-yl)piperazine.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Catalyst inhibition by the pyridine nitrogen.[11]- Inactive catalyst.- Insufficiently strong base. | - Use a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos).- Use a fresh palladium source or a pre-catalyst.- Switch to a stronger base like NaOt-Bu or LHMDS. |

| Side Reactions (e.g., Hydrodehalogenation) | - Presence of water or protic impurities.- Inefficient reductive elimination. | - Ensure all reagents and solvents are anhydrous.- Screen different ligands to find one that promotes faster reductive elimination. |

| Formation of Bis-arylated Piperazine | - High ratio of pyridyl halide to piperazine. | - Use an excess of piperazine. If using a mono-protected piperazine (e.g., N-Boc-piperazine), this side reaction is avoided.[1] |

| Difficulty in Product Purification | - Co-elution with the ligand or ligand oxides. | - Use a different ligand that is more easily separated.- Employ a different purification technique (e.g., crystallization, preparative HPLC). |

Conclusion

The Buchwald-Hartwig amination is a powerful and indispensable tool for the synthesis of pyridylpiperazines. A thorough understanding of the reaction mechanism and the key reaction parameters allows for the rational design of efficient and high-yielding protocols. The use of modern, bulky phosphine ligands and air-stable palladium precatalysts has significantly broadened the scope and utility of this reaction, making it a cornerstone in the synthesis of complex nitrogen-containing molecules for the pharmaceutical industry.

References

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 13, 2026, from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 13, 2026, from [Link]

-

Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 199-206. [Link]

-

Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 13, 2026, from [Link]

-

Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17134-17149. [Link]

-

Nolan, S. P., et al. (2025, June 6). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

-

Fort, Y., et al. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Retrieved February 13, 2026, from [Link]

-

Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. Retrieved February 13, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 13, 2026, from [Link]

-

Cook, A. M., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Tetrahedron Letters, 59(34), 3326-3329. [Link]

-

Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved February 13, 2026, from [Link]

-

PubMed. (2013, June 21). Asymmetric synthesis of vabicaserin via oxidative multicomponent annulation and asymmetric hydrogenation of a 3,4-substituted quinolinium salt. Retrieved February 13, 2026, from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 13, 2026, from [Link]

-

Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved February 13, 2026, from [Link]

-

ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved February 13, 2026, from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (2025, December 11). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (2022, May 13). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? Retrieved February 13, 2026, from [Link]

-

University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved February 13, 2026, from [Link]

-

MDPI. (2025, July 31). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Retrieved February 13, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (2025, August 6). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved February 13, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. reddit.com [reddit.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. uwindsor.ca [uwindsor.ca]

Application Note: 1-(6-Isobutoxy-2-pyridyl)piperazine as a Versatile Building Block for Combinatorial Library Synthesis

Introduction: The Strategic Value of the Pyridylpiperazine Scaffold

In the landscape of modern drug discovery, certain molecular scaffolds consistently emerge in successful therapeutic agents due to their favorable physicochemical and pharmacological properties. The piperazine heterocycle is one such "privileged scaffold," prized for its conformational flexibility and the tunable basicity of its two nitrogen atoms, which are essential for optimizing drug-like properties such as solubility and bioavailability.[1] When coupled with a pyridine ring, the resulting pyridylpiperazine core becomes a powerful structural motif found in a diverse range of pharmaceuticals, from antipsychotics to antiretrovirals.[2]

This application note provides a comprehensive technical guide for the effective utilization of 1-(6-Isobutoxy-2-pyridyl)piperazine , a highly versatile building block for the synthesis of chemical libraries. This compound strategically combines three key features:

-

A Pyridine Ring: Offers sites for hydrogen bonding and potential metal coordination, while influencing the basicity of the adjacent piperazine nitrogen.

-

A Piperazine Core: The secondary amine (N4) provides a reliable synthetic handle for introducing molecular diversity. The entire ring structure helps to modulate aqueous solubility and pharmacokinetic profiles.

-

An Isobutoxy Group: This lipophilic tail at the 6-position of the pyridine ring allows for fine-tuning of the molecule's lipophilicity and can probe hydrophobic pockets in biological targets.

This guide is designed for researchers, medicinal chemists, and drug development professionals, offering detailed, field-proven protocols for two of the most robust and widely used reactions in library synthesis: Amide Coupling and Nucleophilic Aromatic Substitution (SNAr).

Physicochemical and Structural Properties

A thorough understanding of a building block's properties is fundamental to designing successful synthetic strategies and interpreting structure-activity relationships (SAR).

| Property | Value | Source / Comment |

| IUPAC Name | 1-(6-Isobutoxy-2-pyridyl)piperazine | --- |

| Molecular Formula | C₁₃H₂₁N₃O | --- |

| Molecular Weight | 235.33 g/mol | Calculated |

| CAS Number | 108122-30-1 (for HCl salt) | [3] |

| Appearance | Expected to be a liquid or low-melting solid | Based on similar structures |

| pKa (Estimated) | ~7.5 - 8.5 (for N4-H⁺) | The pKa of the terminal piperazine nitrogen is influenced by the electron-donating isobutoxy group and the electron-withdrawing pyridine ring. Unsubstituted 1-arylpiperazines have pKa values that are modulated by substituents on the aryl ring.[4][5] The pKa of unsubstituted piperazine's first protonation is ~9.7.[6][7] |

| Solubility | Soluble in most organic solvents (DCM, DMF, DMSO). The protonated salt form is expected to have higher aqueous solubility. | General chemical knowledge |

Core Application I: Library Synthesis via Amide Coupling

Amide bond formation is arguably the most utilized reaction in medicinal chemistry. Its reliability and tolerance of a vast range of functional groups make it ideal for library synthesis. The secondary amine of 1-(6-Isobutoxy-2-pyridyl)piperazine serves as an excellent nucleophile for coupling with a diverse set of carboxylic acids.

Principle and Rationale

Direct reaction between a carboxylic acid and an amine is an acid-base reaction, not a coupling. Therefore, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved using a coupling reagent .

-

Choice of Coupling Reagent: While many reagents exist, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a superior choice for library synthesis. Its high reactivity allows for rapid reactions at room temperature with minimal side product formation and a low risk of racemization for chiral carboxylic acids.

-

Role of the Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine) , is required. Its function is to neutralize the hexafluorophosphate salt of HATU and the protonated amine, regenerating the free, nucleophilic form of the piperazine.

Detailed Protocol: General Amide Coupling

This protocol describes a general procedure for coupling 1-(6-Isobutoxy-2-pyridyl)piperazine with a generic carboxylic acid (R-COOH) on a 0.1 mmol scale, suitable for parallel synthesis in a 96-well plate format.

Materials:

-

1-(6-Isobutoxy-2-pyridyl)piperazine (1.0 eq, 0.1 mmol, 23.5 mg)

-

Carboxylic Acid (R-COOH) (1.1 eq, 0.11 mmol)

-

HATU (1.1 eq, 0.11 mmol, 41.8 mg)

-

DIPEA (2.5 eq, 0.25 mmol, 43.6 µL)

-

Anhydrous Dimethylformamide (DMF) (0.5 mL)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

Procedure:

-

Reagent Preparation: In a suitable reaction vessel (e.g., a vial or well in a deep-well plate), dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.25 mL).

-

Activation: Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature. This pre-activates the carboxylic acid by forming the HOBt-ester.

-

Nucleophile Addition: In a separate vial, dissolve 1-(6-Isobutoxy-2-pyridyl)piperazine (1.0 eq) in anhydrous DMF (0.25 mL). Add this solution to the activated carboxylic acid mixture.

-

Reaction: Seal the vessel and allow the reaction to stir at room temperature for 2-4 hours. Reaction progress can be monitored by LC-MS by taking a small aliquot and quenching it with water.

-

Work-up: a. Dilute the reaction mixture with Ethyl Acetate (2 mL). b. Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 1 mL) to remove unreacted acid and acidic byproducts. c. Wash with brine (1 x 1 mL) to remove residual water and DMF. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification & Analysis: The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC. The identity and purity of the final compound should be confirmed by LC-MS and ¹H NMR.

Experimental Workflow Diagram

Caption: Workflow for library synthesis via amide coupling.

Core Application II: Library Synthesis via SNAr

Nucleophilic Aromatic Substitution (SNAr) is a powerful C-N bond-forming reaction that allows for the coupling of amines to electron-deficient aromatic or heteroaromatic rings. The piperazine nitrogen of our building block is an effective nucleophile for displacing a leaving group (typically a halide) from an activated ring system.

Principle and Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: The nucleophile (piperazine) attacks the electron-deficient aromatic carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The aromaticity of the ring is temporarily broken.

-

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.

For this reaction to be efficient, the aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG), such as -NO₂ or -CN, positioned ortho or para to the leaving group. Heterocycles like pyridines and pyrimidines are inherently electron-deficient and are excellent substrates for SNAr reactions.[8]

Detailed Protocol: General SNAr Reaction

This protocol describes a general procedure for the SNAr reaction between 1-(6-Isobutoxy-2-pyridyl)piperazine and an activated aryl/heteroaryl halide (Ar-X).

Materials:

-

1-(6-Isobutoxy-2-pyridyl)piperazine (1.0 eq, 0.1 mmol, 23.5 mg)

-

Activated Aryl/Heteroaryl Halide (Ar-X) (e.g., 2-chloro-5-nitropyridine) (1.0 eq, 0.1 mmol)

-

Potassium Carbonate (K₂CO₃) or DIPEA (2.0-3.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) (0.5 mL)

-

Water

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Procedure:

-

Setup: To a reaction vial, add the activated aryl halide (1.0 eq), 1-(6-Isobutoxy-2-pyridyl)piperazine (1.0 eq), and potassium carbonate (2.0 eq).

-

Solvent: Add anhydrous DMSO (0.5 mL).

-

Reaction: Seal the vial and heat the mixture to 80-120 °C. The optimal temperature depends on the reactivity of the aryl halide and should be determined empirically. Monitor the reaction by LC-MS until the starting material is consumed (typically 4-16 hours).

-

Work-up: a. Cool the reaction mixture to room temperature. b. Add water (2 mL) to the mixture. The product may precipitate at this stage. If so, it can be collected by filtration. c. If no precipitate forms, extract the aqueous mixture with EtOAc or DCM (3 x 2 mL). d. Combine the organic layers, wash with brine (1 x 2 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification & Analysis: Purify the crude product by flash chromatography or preparative HPLC. Confirm identity and purity with LC-MS and ¹H NMR.

SNAr Mechanism Diagram

Caption: The addition-elimination mechanism of SNAr.

Parallel Library Synthesis Strategy

The true power of this building block is realized in parallel synthesis. By reacting a single stock solution of 1-(6-Isobutoxy-2-pyridyl)piperazine with an array of diverse building blocks (e.g., a plate of 96 different carboxylic acids or aryl halides), a large library of novel compounds can be generated rapidly and efficiently.

Caption: High-level workflow for parallel library synthesis.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | Amide Coupling: Inactive coupling reagent (hydrolyzed HATU); insufficient base; steric hindrance. SNAr: Aryl halide is not sufficiently activated; reaction temperature too low; base is too weak. | Amide Coupling: Use fresh HATU from a desiccator; increase equivalents of DIPEA (to 3.0); increase reaction time or gently warm to 40-50°C. SNAr: Increase reaction temperature in 10°C increments; switch to a stronger base (e.g., Cs₂CO₃) or a higher boiling point solvent (e.g., NMP). |

| Multiple Products Observed | Amide Coupling: Acylation of the pyridine nitrogen (rare); side reactions of functional groups on R-COOH. SNAr: Di-arylation if substrate has multiple leaving groups; side reactions at high temperatures. | Protect sensitive functional groups on the reaction partner before coupling. For SNAr, carefully control stoichiometry (use 1.0 eq of aryl halide) and avoid excessive heating. Purify carefully via HPLC. |

| Difficult Purification | Amide Coupling: Urea byproducts from other coupling agents (e.g., EDC); residual DMF or DIPEA. SNAr: Residual high-boiling point solvent (DMSO, NMP). | Amide Coupling: Ensure thorough aqueous washes to remove DMF and base. If using EDC, wash with dilute acid (e.g., 1M HCl) to remove basic byproducts. SNAr: After extraction, perform multiple washes with water/brine to remove DMSO. A lyophilizer can also be effective at removing residual DMSO. |

Conclusion

1-(6-Isobutoxy-2-pyridyl)piperazine is a robust and synthetically tractable building block that provides an excellent starting point for the generation of diverse chemical libraries. Its strategic design allows for the exploration of chemical space through reliable and scalable reactions like amide coupling and SNAr. By following the detailed protocols and leveraging the insights provided in this guide, research organizations can significantly accelerate their hit-finding and lead-optimization campaigns in the pursuit of novel therapeutics.

References

-

1-(6-Isobutoxy-pyridin-2-yl)-piperazine; hydrochloride . MOLBASE. [Link]

-

Lacivita, E., et al. (2009). Determination of 1-aryl-4-propylpiperazine pKa values: the substituent on aryl modulates basicity . Bioorganic & Medicinal Chemistry. [Link]

-

Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date . Expert Opinion on Drug Discovery. [Link]

-

Derks, P. W. J., et al. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K . Journal of Chemical & Engineering Data. [Link]

-

Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? . RSC Chemical Biology. [Link]

-

pKa values of common substituted piperazines . ResearchGate. [Link]

-

1-(2-Pyridyl)piperazine Chemical and Physical Properties . PubChem. [Link]

-

Rathi, E., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry . ChemistrySelect. [Link]

-

Piperazine (CAS 110-85-0) - Chemical & Physical Properties . Cheméo. [Link]

-

Synthesis of piperazines . Organic Chemistry Portal. [Link]

- Piperazine derivatives and their use as synthesis intermediates.

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs . Auburn University Electronic Theses and Dissertations. [Link]

-

Pyridinylpiperazine . Wikipedia. [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]

- 3. m.molbase.com [m.molbase.com]

- 4. Determination of 1-aryl-4-propylpiperazine pKa values: the substituent on aryl modulates basicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. uregina.ca [uregina.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-(6-Ethoxypyridin-2-Yl)Piperazine|CAS 108122-25-4 [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(6-Isobutoxy-2-pyridyl)piperazine

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and optimized protocols for the synthesis of 1-(6-isobutoxy-2-pyridyl)piperazine. Our focus is on improving reaction yield and purity by addressing common challenges encountered during synthesis.

Introduction

The synthesis of 1-(6-isobutoxy-2-pyridyl)piperazine is a critical step in the development of various pharmaceutical agents. The introduction of the piperazine moiety onto the pyridine ring can be accomplished primarily through two synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice of method often depends on the starting materials, desired scale, and the specific challenges encountered. This guide will delve into both methodologies, offering solutions to common problems and providing a robust, optimized protocol.

The isobutoxy group at the 6-position of the pyridine ring is an electron-donating group. This electronic nature of the substrate presents a unique set of challenges, particularly for the SNAr pathway, as it deactivates the pyridine ring towards nucleophilic attack. Understanding and mitigating these challenges is key to achieving high yields.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 1-(6-isobutoxy-2-pyridyl)piperazine, providing explanations and actionable solutions.

Low or No Product Formation

Q1: I am attempting a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloro-6-isobutoxypyridine and piperazine, but I am seeing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

A1: Low conversion in the SNAr reaction of 2-chloro-6-isobutoxypyridine is a common issue. The primary reason is the electron-donating nature of the isobutoxy group, which reduces the electrophilicity of the C2 position on the pyridine ring, making it less susceptible to nucleophilic attack.[1]

Troubleshooting Steps:

-

Increase Reaction Temperature: Higher temperatures are often required to overcome the activation energy barrier for SNAr reactions with electron-rich heterocycles. Consider increasing the temperature in increments of 10-20 °C, monitoring for product formation and decomposition.

-

Use a Stronger Base: A strong, non-nucleophilic base can deprotonate the piperazine, increasing its nucleophilicity. Consider switching from weaker bases like potassium carbonate to stronger bases such as sodium tert-butoxide or potassium bis(trimethylsilyl)amide (KHMDS).

-

Change the Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the base, leaving the anion more reactive.

-

Consider a More Reactive Leaving Group: If you are starting with 2-chloropyridine, switching to the more reactive 2-bromopyridine or even 2-iodopyridine can improve the reaction rate. The order of reactivity for leaving groups in SNAr is generally F > Cl > Br > I, but this can be substrate-dependent.[2]

-

Switch to a Catalytic Method: If optimizing the SNAr conditions fails to provide a satisfactory yield, the Buchwald-Hartwig amination is a powerful alternative for forming C-N bonds with electron-rich aryl halides.[3][4]